molecular formula C8H16ClNO2 B1431220 Methyl 3-methylpiperidine-4-carboxylate hydrochloride CAS No. 1797255-52-7

Methyl 3-methylpiperidine-4-carboxylate hydrochloride

Cat. No. B1431220
M. Wt: 193.67 g/mol
InChI Key: LIBNHIYBEVBSKI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “Methyl 3-methylpiperidine-4-carboxylate hydrochloride” can be represented by the InChI code 1S/C8H15NO2.ClH/c1-6-5-9-4-3-7 (6)8 (10)11-2;/h6-7,9H,3-5H2,1-2H3;1H . The molecular weight of the compound is 193.67 .


Physical And Chemical Properties Analysis

“Methyl 3-methylpiperidine-4-carboxylate hydrochloride” is a solid at room temperature . It has a molecular weight of 193.67 .

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

properties

IUPAC Name

methyl 3-methylpiperidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-6-5-9-4-3-7(6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBNHIYBEVBSKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC1C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-methylpiperidine-4-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-methylpiperidine-4-carboxylate hydrochloride
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Methyl 3-methylpiperidine-4-carboxylate hydrochloride
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Methyl 3-methylpiperidine-4-carboxylate hydrochloride
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Methyl 3-methylpiperidine-4-carboxylate hydrochloride
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Methyl 3-methylpiperidine-4-carboxylate hydrochloride
Reactant of Route 6
Methyl 3-methylpiperidine-4-carboxylate hydrochloride

Citations

For This Compound
1
Citations
RJ Snow, R Baker, RH Herbert, IJ Hunt… - Journal of the …, 1991 - pubs.rsc.org
Quinuclidine-3-carboxylic esters bearing 5-hydroxy, 5-methyl and 6-methyl substituents are of interest as precursors to novel muscarinic ligands. All diastereoisomers of these …
Number of citations: 12 pubs.rsc.org

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